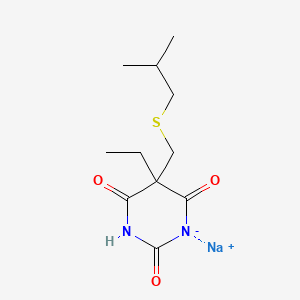
5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt is a derivative of barbituric acid, a compound known for its central nervous system depressant properties. This compound is part of the barbiturate class, which has historically been used for its sedative, hypnotic, and anticonvulsant effects. The sodium salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt typically involves the following steps:
Formation of Barbituric Acid Derivative: The initial step involves the reaction of diethyl alpha-ethyl-alpha-isobutylthiomalonate with urea in the presence of a base such as sodium ethoxide. This reaction forms the sodium salt of 5-Ethyl-5-(isobutylthiomethyl)barbituric acid.
Hydrolysis and Neutralization: The intermediate product is then hydrolyzed and neutralized to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the initial synthesis.
Purification: Employing crystallization and filtration techniques to purify the product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the thiomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted barbiturates.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other barbiturate derivatives.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential anticonvulsant and sedative properties.
Industry: Utilized in the manufacture of pharmaceuticals and as an intermediate in chemical production.
Wirkmechanismus
The compound exerts its effects primarily through interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, it increases synaptic inhibition, elevating the seizure threshold and reducing the spread of seizure activity. Additionally, it may inhibit calcium channels, leading to decreased excitatory neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: Another barbiturate with similar anticonvulsant properties.
Secobarbital: Known for its sedative effects.
Pentobarbital: Used for its anesthetic properties.
Uniqueness
5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt is unique due to its specific thiomethyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates. This uniqueness can influence its solubility, metabolic pathways, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
66968-51-2 |
|---|---|
Molekularformel |
C11H17N2NaO3S |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
sodium;5-ethyl-5-(2-methylpropylsulfanylmethyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3S.Na/c1-4-11(6-17-5-7(2)3)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
AANJFVIYBAJBQC-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)CSCC(C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)

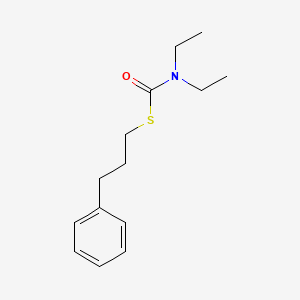
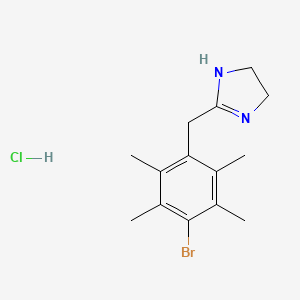
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
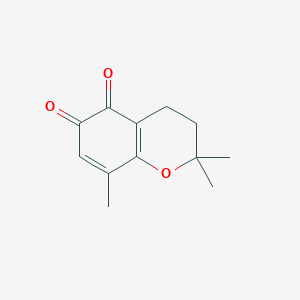
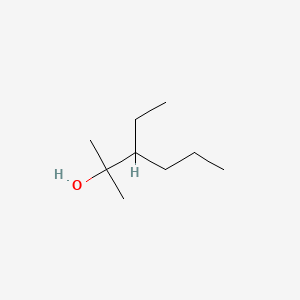

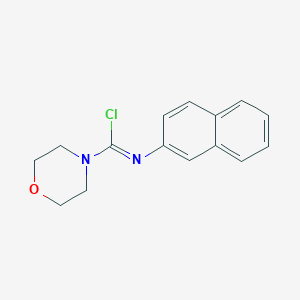

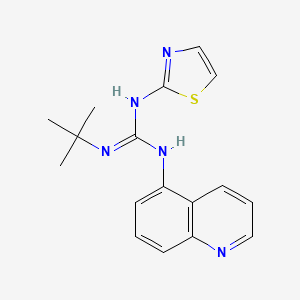
![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)


